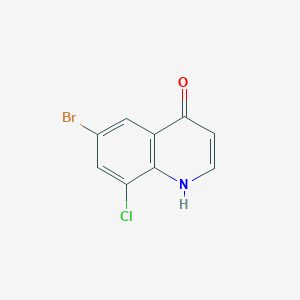

6-Bromo-8-chloro-1,4-dihydroquinolin-4-one

Description

Significance of the 1,4-Dihydroquinolin-4-one Scaffold in Heterocyclic Chemistry

The 1,4-dihydroquinolin-4-one structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. The utility of such scaffolds is well-documented for related structures like 1,4-dihydropyridines and quinazolinones, which form the basis of numerous therapeutic agents. researchgate.netnih.govnih.gov

The significance of the 1,4-dihydroquinolin-4-one core lies in its unique combination of structural features: a bicyclic system that provides a rigid foundation, a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl group), and an aromatic ring system capable of various intermolecular interactions. This structural arrangement makes it an attractive candidate for interacting with biological macromolecules. The tetrahydroquinoline scaffold, a related structure, is also being explored for its potential in cancer treatment, further highlighting the therapeutic relevance of the broader quinoline (B57606) family. tandfonline.com

Rationale for Research on 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one

The specific compound, this compound, is of interest due to its distinct di-halogenation pattern. The introduction of a bromine atom at the 6-position and a chlorine atom at the 8-position is a deliberate synthetic strategy. In medicinal chemistry, halogenation is a powerful tool used to modulate a molecule's physicochemical properties, such as:

Lipophilicity: Affecting how the compound moves through biological membranes.

Metabolic Stability: Influencing how the compound is processed and its duration of action.

Binding Affinity: Halogen bonds can provide additional, specific interactions with biological targets.

Studies on similar halogenated dihydroquinolines have shown that changing the halogen atom and its position significantly impacts the molecule's three-dimensional structure. nih.govnih.gov Therefore, the rationale for investigating this compound is to explore how this specific substitution pattern affects its structural and electronic properties, which in turn could lead to novel applications. Furthermore, analogous compounds like 6-bromo-4-chloroquinoline (B1276899) serve as crucial intermediates in the synthesis of more complex, biologically active molecules, suggesting a similar potential role for this compound as a key building block in synthetic chemistry. google.comatlantis-press.com

Overview of Current Research Domains Pertaining to the Compound

While specific research on this compound is nascent, research on the broader class of halogenated quinolinones points toward several key domains of investigation:

Synthetic Chemistry: A primary focus is the development of efficient and regioselective synthetic routes to produce specific isomers like the 6-bromo-8-chloro derivative. This involves exploring various reaction conditions and starting materials to optimize yield and purity. evitachem.com The synthesis of related chloroquinolines often involves steps like cyclization followed by chlorination with reagents such as phosphorus oxychloride (POCl3). atlantis-press.comresearchgate.net

Structural Analysis: A significant area of research involves the detailed structural elucidation of these compounds using techniques like single-crystal X-ray diffraction. nih.gov This allows chemists to understand how the bromine and chlorine substituents influence the molecular geometry and the intermolecular interactions (such as C–H⋯O and C–H···halogen hydrogen bonds) that govern the solid-state architecture. nih.govnih.gov

Medicinal Chemistry: Given the established biological potential of the dihydroquinolin-4-one nucleus, a major research domain is the evaluation of its biological activity. nih.govnih.gov Investigations into the cytotoxic properties of this class of compounds against various cancer cell lines are a prominent theme in the literature. nih.gov The unique substitution pattern of this compound makes it a candidate for screening in various biological assays to discover potential new therapeutic applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1153084-25-3 | bldpharm.combiosynth.com |

| Molecular Formula | C₉H₅BrClNO | bldpharm.combiosynth.com |

| Molecular Weight | 258.5 g/mol | biosynth.com |

| SMILES Code | O=C1C=CNC2=C1C=C(Br)C=C2Cl | bldpharm.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-4-chloroquinoline |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPYCWMMCNFFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 8 Chloro 1,4 Dihydroquinolin 4 One and Its Analogues

Strategies for Constructing the Dihydroquinolin-4-one Core

The formation of the 1,4-dihydroquinolin-4-one scaffold is a critical step in the synthesis of the target compound and its analogues. Various cyclization strategies have been developed to efficiently construct this bicyclic system.

Cyclization Reactions for Ring Formation

Classical and modern cyclization reactions are employed to build the quinolin-4-one ring system. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One of the most prominent methods is the Gould-Jacobs reaction , which involves the condensation of an aniline (B41778) with a malonic acid derivative, typically diethyl ethoxymethylenemalonate. mdpi.comgoogle.com This is followed by a thermal cyclization to form a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolinone. Subsequent hydrolysis and decarboxylation yield the quinolin-4-one core. mdpi.comgoogle.com For the synthesis of 6-bromo-8-chloro-1,4-dihydroquinolin-4-one, this would ideally start from 3-chloro-5-bromoaniline. The regioselectivity of the cyclization is a crucial factor, influenced by both steric and electronic effects of the substituents on the aniline ring. mdpi.com

Another powerful method is the Camps cyclization , which involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. researchgate.netacs.org The reaction can lead to the formation of either quinolin-2-ones or quinolin-4-ones, with the product distribution being dependent on the reaction conditions and the structure of the substrate. acs.org To synthesize the target compound via this route, an appropriately substituted N-(2-acyl-3-chloro-5-bromophenyl)amide would be required as the precursor.

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to the synthesis of dihydroquinolin-4-ones by combining multiple transformations in a single operation without the isolation of intermediates. researchgate.net These can involve sequences such as reduction or oxidation followed by cyclization. researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and potential for high throughput. Several one-pot methods for the synthesis of quinolin-4-one derivatives have been reported. For instance, a palladium-catalyzed intramolecular N-arylation in a tandem one-pot manner can transform enamine intermediates, derived from the Michael addition of an amine to a (Z)-β-chlorovinyl ketone, into quinolin-4(1H)-ones in good to excellent yields. organic-chemistry.org Another approach involves a silver(I)-catalyzed cascade process for the synthesis of fused tetracyclic isoquinolines, demonstrating the utility of metal catalysis in facilitating complex one-pot transformations. rsc.org The synthesis of polysubstituted quinolin-2(1H)-ones has also been achieved through a one-pot Ugi/Knoevenagel condensation/hydrolysis sequence. rsc.org

| One-Pot Synthesis Method | Key Transformation | Catalyst/Reagent | Typical Yield |

| Michael Addition/Buchwald-Hartwig Amination | Intramolecular N-arylation of enamines | Palladium catalyst (e.g., with DavePhos ligand) | Good to Excellent |

| Silver-Catalyzed Cascade | Formation of fused tetracyclic isoquinolines | AgNO₃ | High |

| Ugi/Knoevenagel Condensation | Formation of polysubstituted quinolin-2(1H)-ones | DBU | Good |

Functional Group Introduction and Modification

The introduction of bromine and chlorine atoms at specific positions of the quinolin-4-one ring is a key aspect of the synthesis of the target compound. This can be achieved either by using pre-halogenated starting materials or by direct halogenation of the heterocyclic core.

Halogenation Strategies

The regioselective halogenation of the aniline or quinoline (B57606) ring is crucial for the synthesis of this compound. Direct halogenation of anilines can be challenging due to the high reactivity of the ring, often leading to multiple halogenations and a mixture of isomers. However, methods for the regioselective chlorination and bromination of unprotected anilines using copper halides in ionic liquids have been developed, offering a milder and more controlled approach. nih.gov

Alternatively, the quinoline ring system can be halogenated after its formation. Metal-free, regioselective remote C-H halogenation of 8-substituted quinolines has been demonstrated using trihaloisocyanuric acid as the halogen source. rsc.org This method allows for the introduction of a halogen at the C5-position. For the target compound, a sequential halogenation approach on the 1,4-dihydroquinolin-4-one core could be envisioned, though controlling the regioselectivity would be a significant challenge. The presence of existing substituents on the ring will direct the position of the incoming halogen.

A plausible synthetic route to a closely related compound, 6-bromo-4-chloroquinoline (B1276899), starts with 4-bromoaniline. This is converted to 6-bromoquinolin-4(1H)-one, which is then chlorinated using an agent like phosphorus oxychloride to yield 6-bromo-4-chloroquinoline. google.com This indicates that the 4-oxo group can be converted to a chloro substituent.

| Halogenation Method | Substrate | Reagent | Position of Halogenation |

| Copper Halide in Ionic Liquid | Unprotected Anilines | CuCl₂ or CuBr₂ | para-position |

| Trihaloisocyanuric Acid | 8-Substituted Quinolines | Trihaloisocyanuric Acid | C5-position |

| Phosphorus Oxychloride | 6-Bromoquinolin-4(1H)-one | POCl₃ | 4-position (replaces oxo) |

Introduction of the 1,4-Dihydroquinolin-4-one Moiety

In some synthetic strategies, a pre-formed 1,4-dihydroquinolin-4-one moiety can be introduced into a larger molecule. This is typically achieved by functionalizing the nitrogen atom of the dihydroquinolin-4-one ring. The N-H bond of the 1,4-dihydroquinolin-4-one is acidic and can be deprotonated with a suitable base to form a nucleophile. This nucleophile can then participate in N-alkylation or N-arylation reactions.

For example, N-alkylation can be performed using alkyl halides in the presence of a base like potassium carbonate. N-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates, catalyzed by a palladium complex. These reactions allow for the attachment of the this compound scaffold to various other molecular fragments.

Reaction Conditions and Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst, and base.

For the Gould-Jacobs reaction , high temperatures are typically required for the cyclization step. Microwave irradiation has been shown to significantly shorten reaction times and improve yields compared to conventional heating. nih.gov A thorough examination of the time-temperature profile is necessary to optimize the yield, as prolonged heating at high temperatures can lead to product degradation. nih.gov

In the Camps cyclization , the choice of base is crucial. Strong bases like sodium hydroxide (B78521) or potassium tert-butoxide are commonly used. researchgate.net The solvent also plays a significant role, with options ranging from alcoholic solvents to aprotic polar solvents like DMF. Optimization of these conditions can influence the ratio of quinolin-2-one to quinolin-4-one products. acs.org

For halogenation reactions , the choice of halogenating agent and catalyst is key to achieving high regioselectivity. In copper-catalyzed halogenations of anilines, the ionic liquid not only acts as the solvent but also influences the reaction's outcome. nih.gov The stoichiometry of the halogenating agent must also be carefully controlled to avoid over-halogenation.

The following table provides illustrative examples of reaction conditions for the synthesis of substituted quinolinones.

| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Temperature | Yield |

| Gould-Jacobs Cyclization | Aniline, Diethyl ethoxymethylenemalonate | - | - | 300 °C (Microwave) | 47% |

| Camps Cyclization | N-(2-acylaryl)amide | t-BuOK | 1,4-Dioxane | 100 °C | 72% |

| Chlorination | 6-Bromoquinolin-4(1H)-one | POCl₃ | Toluene | 115 °C | - |

Role of Solvents and Catalysts in Reaction Efficiency

The efficiency of synthesizing quinolin-4-ones is significantly influenced by the choice of solvents and catalysts. In reactions like the Gould-Jacobs synthesis, high-boiling point solvents such as diphenyl ether are traditionally used to achieve the high temperatures required for the thermal cyclization step. google.comatlantis-press.com The use of microwave irradiation has emerged as a modern alternative to conventional heating, often leading to shorter reaction times and improved yields. ablelab.eu

Catalysts play a crucial role in various synthetic routes to quinolines. Transition metal complexes, particularly those of palladium and copper, are widely used in cross-coupling and cyclization reactions. numberanalytics.com For instance, palladium catalysts are effective in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that can be cyclized to quinolines. numberanalytics.com Acid catalysts, such as sulfuric acid or polyphosphoric acid, are employed in condensation reactions like the Combes synthesis to facilitate cyclization. iipseries.org In some modern approaches, ionic liquids are utilized as both solvents and catalysts, offering advantages such as high reaction rates, improved selectivity, and the potential for recycling. numberanalytics.com Solvent-free methods using reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) have also been developed for Friedländer synthesis, where the reagent acts as a condensing, cyclizing, and dehydrating agent. researchgate.net

The table below summarizes the role of various solvents and catalysts in the synthesis of quinoline derivatives.

Temperature, Pressure, and Time Dependencies in Synthesis

The synthesis of quinolin-4-ones is highly dependent on reaction parameters such as temperature, pressure, and time. The Gould-Jacobs reaction, for example, typically requires high temperatures, often exceeding 250°C, for the intramolecular cyclization step. mdpi.com However, these high temperatures can also lead to product decomposition and the formation of side products if the reaction time is not carefully controlled. mdpi.com Microwave-assisted synthesis can significantly reduce reaction times while maintaining high temperatures, which can lead to improved yields and purities. ablelab.eu For instance, heating a mixture of aniline and diethyl ethoxymethylenemalonate to 250°C or 300°C using microwave irradiation can complete the reaction in minutes. ablelab.eu

In the synthesis of 6-bromo-4-chloroquinoline from 6-bromoquinolin-4(1H)-one, the reaction with phosphorus oxychloride is typically carried out at reflux, around 110-115°C, for several hours to ensure complete conversion. google.comatlantis-press.com The cyclization of intermediates in diphenyl ether is also temperature-sensitive; for example, the formation of 6-bromoquinolin-4(1H)-one from 3-(4-bromoanilino)ethyl acrylate (B77674) is carried out at temperatures ranging from 200°C to 220°C. google.com Lowering the temperature in some cyclization steps can help to avoid the formation of impurities. atlantis-press.com

The following table illustrates the impact of temperature and time on the yield of a product in a microwave-assisted Gould-Jacobs reaction.

Purification Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates and the final this compound product is critical for obtaining a compound of high purity. Common purification techniques include recrystallization, column chromatography, and washing with various solvents.

After the initial synthesis, the crude product is often precipitated from the reaction mixture by cooling and then collected by filtration. ablelab.eu This solid can then be washed with a suitable solvent, such as ice-cold acetonitrile (B52724) or n-hexane, to remove unreacted starting materials and soluble impurities. google.comablelab.eu For example, in the synthesis of an intermediate for 6-bromo-4-chloroquinoline, the product is precipitated from the reaction mixture by pouring it into petroleum ether and then washed with ethyl acetate. google.com

Recrystallization is a widely used technique to purify solid products. In the synthesis of 6-bromo-4-chloroquinoline, the final product can be recrystallized from normal heptane (B126788) to yield a yellow solid. google.com

Column chromatography is another powerful purification method, particularly when dealing with mixtures that are difficult to separate by recrystallization. Silica (B1680970) gel is a common stationary phase, and the mobile phase is chosen based on the polarity of the compounds to be separated. For instance, in the purification of 6-bromo-1-chloroisoquinoline, a related compound, the crude product is chromatographed on silica gel using a mixture of dichloromethane (B109758) and hexane (B92381) as the eluent. chemicalbook.com

In cases where the product is isolated as a salt, such as a hydrochloride, it can be neutralized with a base, like a saturated sodium bicarbonate or potassium hydroxide solution, to obtain the free base. google.comatlantis-press.com Subsequent extraction with an organic solvent, such as dichloromethane, followed by washing the organic layer with water and brine, drying over an anhydrous salt like sodium sulfate, and removal of the solvent under reduced pressure are standard work-up procedures. atlantis-press.com

Chemical Transformations and Reaction Pathways of 6 Bromo 8 Chloro 1,4 Dihydroquinolin 4 One

Substitution Reactions at Halogenated Positions

The presence of two different halogen atoms—bromine at the C6 position and chlorine at the C8 position—on the aromatic ring provides opportunities for selective functionalization through substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one, the carbonyl group at C4 acts as an electron-withdrawing group, activating the ring system towards nucleophilic attack. This effect is more pronounced at the ortho and para positions. Consequently, the C6-bromo position, being para to the carbonyl group, is expected to be more activated for SNAr than the C8-chloro position, which is in a meta relationship.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the halide. While specific studies on this compound are not extensively documented, the principles of SNAr on analogous chloroquinolines and other activated aryl halides suggest that such transformations are feasible. mdpi.com The relative reactivity of the leaving group in SNAr can be complex, but for many systems, fluoride (B91410) is the most reactive, followed by the other halogens. youtube.com

| Nucleophile (Nu-H) | Reagent | Expected Product (at C6) |

|---|---|---|

| Amine (R-NH₂) | Primary or secondary amine | 6-Amino-8-chloro-1,4-dihydroquinolin-4-one |

| Alcohol (R-OH) | Sodium or potassium alkoxide (NaOR/KOR) | 6-Alkoxy-8-chloro-1,4-dihydroquinolin-4-one |

| Thiol (R-SH) | Sodium or potassium thiolate (NaSR/KSR) | 6-(Alkylthio)-8-chloro-1,4-dihydroquinolin-4-one |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have become indispensable in modern organic synthesis. researchgate.netmdpi.com The halogenated positions on this compound serve as excellent handles for these transformations.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. yonedalabs.comlibretexts.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For dihalogenated substrates like the title compound, regioselectivity is a key consideration. The reactivity of the C-X bond in palladium-catalyzed cross-coupling generally follows the trend I > Br > OTf >> Cl. wikipedia.org Therefore, the C6-Br bond is expected to react preferentially over the C8-Cl bond, allowing for selective mono-arylation or mono-alkylation at the C6 position. This selective reactivity has been observed in various dihaloquinolines and other dihalogenated heteroarenes. rsc.orgnih.gov

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper salts and requires a base. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of an alkynyl group at the C6 position. Catalyst choice can also play a crucial role in controlling regioselectivity in dihalogenated systems. rsc.orgbohrium.com For example, studies on diiodopurines have shown that the choice of palladium catalyst and ligands can direct the coupling to a specific position. rsc.orgbohrium.com

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product (at C6) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | 6-Aryl/Vinyl-8-chloro-1,4-dihydroquinolin-4-one |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-8-chloro-1,4-dihydroquinolin-4-one |

Reactions Involving the Carbonyl Group

The carbonyl group at the C4 position is a key functional handle, though its reactivity is modulated by the adjacent nitrogen atom, forming a vinylogous amide system.

While the carbonyl of the quinolin-4-one is less reactive than a simple ketone, it can participate in certain condensation reactions. One of the most significant transformations is the conversion to a 4-chloroquinoline (B167314) derivative. Treatment of a quinolin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) replaces the C4-oxo group with a chlorine atom. atlantis-press.com This reaction is crucial as it transforms the quinolone into a 4-chloroquinoline, a versatile intermediate for further nucleophilic substitution and cross-coupling reactions at the C4 position. For instance, the resulting 6-bromo-4-chloro-8-chloro-quinoline could then undergo substitution reactions.

The carbonyl group is susceptible to reduction by various reagents. wikipedia.org The choice of reducing agent determines the final product.

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a secondary alcohol, yielding 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinolin-4-ol.

Complete Deoxygenation: More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can lead to the complete removal of the carbonyl oxygen to form the corresponding methylene (B1212753) group. This would result in the formation of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline. Electroreductive coupling reactions of 4-quinolones with benzophenones have also been reported, leading to the formation of 2-substituted 4-quinolones. nih.govacs.org

| Reaction Type | Typical Reagent(s) | Product |

|---|---|---|

| Carbonyl to Alcohol | Sodium Borohydride (NaBH₄) | 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinolin-4-ol |

| Carbonyl Deoxygenation (to CH₂) | Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline |

Aromatic Ring System Reactivity

The reactivity of the quinoline (B57606) ring system towards electrophiles is complex. The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic attack typically occurs on the benzene (B151609) ring. tutorsglobe.com In quinoline itself, substitution preferentially occurs at the C5 and C8 positions. tutorsglobe.comreddit.com

For this compound, the directing effects of the existing substituents must be considered. The NH group is a strongly activating, ortho, para-director, while the halogens are deactivating, ortho, para-directors. The carbonyl group is a deactivating, meta-director. The powerful activating effect of the amino group (part of the vinylogous amide) would strongly direct incoming electrophiles to its ortho and para positions, which are C2 (already part of the heterocyclic ring), C8 (substituted with Cl), and C5. The C5 position is therefore the most likely site for electrophilic substitution reactions such as nitration or further halogenation, as it is activated by the NH group and not sterically hindered or already substituted.

Oxidation Pathways

The oxidation of the 1,4-dihydroquinolin-4-one core represents a significant transformation, leading to the formation of a fully aromatic quinolin-4-one system. Aromatization is often a thermodynamically favorable process. nih.gov While research directly on this compound is specific, analogous transformations on related dihydroquinolinone structures provide insight into potential pathways.

One effective method for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones involves the use of inorganic persulfate salts activated by transition metals such as iron or copper. nih.govacs.org This approach is noted for being an economical and environmentally benign protocol for achieving dehydrogenation. acs.org In some cases, catalytic hydrogenation conditions using a palladium on carbon (Pd/C) catalyst at elevated pressures have been observed to yield the aromatized quinoline product, demonstrating that the pathway can be sensitive to reaction conditions. mdpi.com

Another potential oxidation pathway for the quinoline nucleus is N-oxidation, which would involve the nitrogen atom of the heterocyclic ring. Quinoline N-oxides are common and versatile synthetic intermediates used for further functionalization of the quinoline ring system. researchgate.netresearchgate.netacs.org

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatization (Dehydrogenation) | Inorganic Persulfate Salts (e.g., Na₂S₂O₈), Transition Metal Activator (e.g., Fe, Cu) | Quinolin-2(1H)-one | nih.govacs.org |

| Aromatization (Dehydrogenation) | 5% Pd/C, 4 atm H₂ | Quinoline | mdpi.com |

| N-Oxidation | Oxidizing Agents (e.g., m-CPBA, H₂O₂) | Quinoline N-oxide | researchgate.netresearchgate.net |

Further Halogenation Reactions

The this compound substrate can undergo further halogenation, particularly by transforming the C4-carbonyl group into a halide. This conversion is a critical step for subsequent nucleophilic substitution or cross-coupling reactions.

A standard and effective method for this transformation is the reaction with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). atlantis-press.com This reaction converts the 4-oxo group into a 4-chloro group, yielding the corresponding 6-bromo-8-chloro-4-chloroquinoline. This product is a highly valuable intermediate for synthetic chemists.

Once the 4-chloro derivative is formed, the chlorine atom can be exchanged for other halogens. A Finkelstein-type reaction using sodium iodide (NaI) in a solvent such as acetonitrile (B52724) can be employed to replace the 4-chloro substituent with iodine, affording 6-bromo-8-chloro-4-iodoquinoline. atlantis-press.comresearchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 6-Bromoquinolin-4-ol (analog) | POCl₃, DMF (cat.) | 6-Bromo-4-chloroquinoline (B1276899) | atlantis-press.com |

| 6-Bromo-4-chloroquinoline (analog) | NaI, Acetonitrile, Reflux | 6-Bromo-4-iodoquinoline | atlantis-press.comresearchgate.net |

Annulation and Heterocycle Fusion Strategies

Annulation reactions involving this compound provide a powerful strategy for constructing polycyclic heterocyclic systems. A key approach involves the Vilsmeier-Haack reaction, which serves as a versatile tool for both functionalization and activation of the quinolone ring. ijpcbs.comorganic-chemistry.org

The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), reacts with the 1,4-dihydroquinolin-4-one substrate. wikipedia.orgchemistrysteps.com This reaction can achieve two crucial transformations in a single step: the conversion of the 4-oxo group to a 4-chloro group and the formylation at the electron-rich C3 position. The resulting product is a 6-bromo-8-chloro-4-chloroquinoline-3-carbaldehyde.

This bifunctional intermediate is an ideal precursor for heterocycle fusion. The aldehyde and the C4-chloro group are suitably positioned for a condensation-cyclization sequence. For instance, reaction with various hydrazines, such as phenylhydrazine, leads to the formation of a fused pyrazole (B372694) ring. mdpi.com This annulation strategy results in the synthesis of pyrazolo[4,3-c]quinoline derivatives, a class of compounds that has attracted significant attention for its biological activities. nih.govresearchgate.net

| Step | Reaction Type | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Reaction | POCl₃, DMF | 6-Bromo-8-chloro-4-chloroquinoline-3-carbaldehyde | ijpcbs.comorganic-chemistry.org |

| 2 | Annulation (Heterocycle Fusion) | Hydrazines (e.g., Phenylhydrazine) | Pyrazolo[4,3-c]quinoline derivative | mdpi.comnih.gov |

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 8 Chloro 1,4 Dihydroquinolin 4 One

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one, the FT-IR spectrum is expected to exhibit several key absorption bands. The presence of the N-H group in the dihydroquinolinone ring would be indicated by a stretching vibration in the range of 3200-3400 cm⁻¹. The carbonyl group (C=O) of the quinolinone ring is expected to show a strong absorption band around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch | 1650-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-Cl Stretch | 600-800 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each non-equivalent proton. The N-H proton would likely appear as a broad singlet at a downfield chemical shift, typically between 10.0 and 12.0 ppm. The aromatic protons on the benzene (B151609) ring would resonate in the region of 7.0-8.5 ppm. The protons on the dihydropyridinone ring would also have characteristic chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 10.0 - 12.0 | Broad Singlet |

| H5 | ~7.8 - 8.2 | Doublet |

| H7 | ~7.5 - 7.9 | Doublet |

| H2 | ~6.0 - 6.5 | Doublet |

Note: The exact chemical shifts and coupling constants would depend on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The carbonyl carbon (C4) would be the most downfield signal, typically appearing in the range of 170-180 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with the carbons attached to the bromine and chlorine atoms (C6 and C8) showing characteristic shifts influenced by the electronegativity of the halogens.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~110 - 120 |

| C3 | ~135 - 145 |

| C4 | ~170 - 180 |

| C4a | ~138 - 142 |

| C5 | ~125 - 130 |

| C6 | ~115 - 120 |

| C7 | ~130 - 135 |

| C8 | ~120 - 125 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, for instance, between the aromatic protons H5 and H7, and between H2 and H3 on the dihydropyridinone ring.

HSQC: An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This would allow for the direct assignment of the protonated carbons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₅BrClNO), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula and confirming the identity of the compound. The expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O).

Table 4: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The quinolinone core is a chromophore, and this compound would be expected to exhibit characteristic absorption bands in the UV-Vis region, likely between 250 and 400 nm, corresponding to π-π* and n-π* transitions. The exact positions and intensities of these bands would be influenced by the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all quinolinones are strongly fluorescent, the extended π-system could potentially give rise to fluorescence emission. If fluorescent, the emission spectrum would be at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift).

Information regarding the spectroscopic characterization and structural elucidation of this compound is not available in the public domain or scholarly literature.

A comprehensive search for scientific data on the chemical compound this compound has yielded no specific research findings or spectroscopic data related to its Ultraviolet-Visible (UV-Vis) spectrophotometry, fluorescence spectroscopy, solvatochromism, or derivative spectrophotometric applications.

Therefore, the requested article, which was to be strictly focused on the detailed spectroscopic characterization of this particular compound, cannot be generated. The absence of published research means that no data tables or detailed discussions on its spectroscopic properties can be provided.

Crystallographic and Solid-State Analysis of this compound Currently Lacks Published Data

A thorough review of scientific literature and structural databases reveals a notable absence of published research on the crystallographic and solid-state characterization of the chemical compound This compound . Despite its well-defined chemical structure, detailed experimental data from techniques such as single-crystal X-ray diffraction (SCXRD) and subsequent computational analyses like Hirshfeld surface analysis are not available in the public domain.

This lack of information means that a definitive, experimentally-determined understanding of its three-dimensional molecular structure, conformation, and the intricate network of intermolecular interactions that govern its crystal packing remains to be established.

Crystallographic Analysis and Solid State Characterization

As of the latest available information, no single-crystal X-ray diffraction studies for 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one have been reported. This foundational technique is essential for unequivocally determining the solid-state structure of a crystalline material. The successful completion of an SCXRD study would provide precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry.

Without SCXRD data, the precise molecular structure and conformation of this compound in the solid state have not been experimentally verified. While computational modeling could predict its likely conformation, such models require validation against empirical crystallographic data for scientific rigor. The planarity of the quinoline (B57606) ring system and the specific tautomeric form present in the crystal lattice are key details that can only be confirmed through diffraction studies.

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this compound, one would anticipate the presence of several key interactions, including:

Hydrogen Bonding: The N-H group of the dihydroquinoline ring and the carbonyl group (C=O) are potential hydrogen bond donors and acceptors, respectively. This could lead to the formation of chains, dimers, or more complex three-dimensional networks.

Halogen Bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with electron-rich regions of adjacent molecules.

π-π Stacking: The aromatic portion of the quinoline system could engage in π-π stacking interactions, further stabilizing the crystal structure.

Given that the prerequisite crystallographic information file (CIF) generated from an SCXRD experiment is not available for this compound, a Hirshfeld surface analysis cannot be performed. Consequently, insights into the crystal engineering aspects of this compound, which would rely on understanding these intermolecular interactions, cannot be developed at this time.

Computational Chemistry and Theoretical Modeling of 6 Bromo 8 Chloro 1,4 Dihydroquinolin 4 One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized molecules. It is widely used to determine the properties of quinoline (B57606) derivatives. dergipark.org.trajchem-a.com Investigations into 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one typically employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a split-valence basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions for greater accuracy. dergipark.org.trnih.gov

The first step in any DFT study is to find the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation on the potential energy surface is located. nih.gov For this compound, this would result in precise bond lengths, bond angles, and dihedral angles for its ground state.

To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of any imaginary frequencies indicates that the structure is stable. nih.gov These calculations also yield important thermodynamic parameters that describe the molecule's energetic stability.

Table 1: Predicted Thermodynamic Parameters for this compound Note: These values are representative and derived from typical DFT (B3LYP/6-311++G(d,p)) calculations on similar heterocyclic compounds. Actual values would require a specific calculation for this molecule.

| Parameter | Value | Unit |

| Zero-point vibrational energy | Hypothetical Value | kcal/mol |

| Enthalpy | Hypothetical Value | Hartrees/Particle |

| Gibbs Free Energy | Hypothetical Value | Hartrees/Particle |

| Entropy | Hypothetical Value | cal/mol-K |

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. ajchem-a.com

HOMO: For a molecule like this compound, the HOMO is expected to be localized primarily over the fused benzene (B151609) ring and the nitrogen heteroatom, regions with higher electron density.

LUMO: The LUMO is typically distributed over the pyridinone ring, particularly the carbonyl group, which acts as an electron-withdrawing center.

Energy Gap (ΔE): A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher stability and lower reactivity. ajchem-a.com

DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and allow for the visualization of their spatial distribution. nih.gov From these energies, key chemical descriptors can be calculated. mdpi.com

Table 2: Calculated FMO Properties and Chemical Descriptors Note: Values are hypothetical, based on typical results for halogenated quinoline derivatives from DFT calculations.

| Parameter | Formula | Predicted Value | Unit |

| EHOMO | - | Hypothetical Value | eV |

| ELUMO | - | Hypothetical Value | eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Hypothetical Value | eV |

| Ionization Potential (I) | -EHOMO | Hypothetical Value | eV |

| Electron Affinity (A) | -ELUMO | Hypothetical Value | eV |

| Global Hardness (η) | (I - A) / 2 | Hypothetical Value | eV |

| Global Softness (S) | 1 / (2η) | Hypothetical Value | eV-1 |

| Electronegativity (χ) | (I + A) / 2 | Hypothetical Value | eV |

| Chemical Potential (μ) | -(I + A) / 2 | Hypothetical Value | eV |

| Electrophilicity Index (ω) | μ2 / (2η) | Hypothetical Value | eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: These areas indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected around the carbonyl oxygen and the nitrogen atom.

Blue Regions: These areas indicate positive electrostatic potential, which is electron-poor, signifying sites for nucleophilic attack. The hydrogen atom attached to the nitrogen in the dihydropyridinone ring is expected to be a primary positive site.

Green Regions: These represent areas of neutral potential.

The MEP surface provides a clear, qualitative picture of the molecule's reactive sites and intermolecular interaction patterns. dergipark.org.tr

DFT calculations can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of novel compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.trnih.gov The calculated isotropic shielding values are converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). Comparing these predicted shifts with experimental data is a powerful method for verifying molecular structures. mdpi.com

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. dergipark.org.tr This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. acs.org For this compound, the primary electronic transitions are expected to be π → π* and n → π* types, characteristic of aromatic and carbonyl-containing systems.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static, ground-state properties, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into how the molecule behaves in a simulated environment (e.g., in a solvent like water or ethanol).

For this compound, MD simulations can:

Identify stable conformers and the energy barriers between them.

Analyze the flexibility of the dihydroquinolinone ring system.

Study intermolecular interactions, such as hydrogen bonding patterns with solvent molecules, which can influence the molecule's properties and reactivity.

The stability of the molecule's conformation during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the molecule has reached an equilibrium state in its simulated environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties. dergipark.org.tr These models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.

DFT and other computational methods are crucial for generating a wide range of theoretical descriptors for use in QSAR studies. For this compound, these can be categorized as:

Electronic Descriptors: Parameters derived from the electronic structure, such as EHOMO, ELUMO, energy gap, dipole moment, and Mulliken atomic charges. These describe the molecule's ability to participate in electronic interactions. ajchem-a.comdergipark.org.tr

Thermodynamic Descriptors: Calculated properties like enthalpy of formation, Gibbs free energy, and entropy, which relate to the stability of the molecule.

Topological Descriptors: Parameters that describe the size, shape, and branching of the molecular structure.

By developing a QSAR model using a series of related quinolinone derivatives, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. dergipark.org.tr

Reaction Mechanism Simulations

Information and data regarding reaction mechanism simulations specifically for this compound are not available in the reviewed literature.

Molecular Interactions and Mechanistic Insights of 6 Bromo 8 Chloro 1,4 Dihydroquinolin 4 One

Investigations into Enzyme Inhibition Mechanisms (e.g., DNA gyrase, Kinases)

The 1,4-dihydroquinolin-4-one core is a well-established pharmacophore known to inhibit various enzymes critical for cellular function and survival. Its derivatives have been extensively studied as inhibitors of bacterial DNA gyrase and various protein kinases.

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a primary target for quinolone-based antibacterial agents. nih.gov This enzyme introduces negative supercoils into DNA, a process essential for DNA replication and repair. mdpi.comyoutube.com The inhibitory mechanism of 4-quinolones involves the stabilization of the covalent complex formed between DNA gyrase and the cleaved DNA strands. nih.gov This action effectively stalls the replication fork, leading to bacterial cell death. nih.gov The key interactions involve the C3/C4 keto-acid region of the quinolone, which chelates a magnesium ion, forming a bridge between the drug and the enzyme-DNA complex. nih.gov Specifically, this bridge is often mediated by water molecules that form hydrogen bonds with conserved serine and aspartate residues in the GyrA subunit of the enzyme. nih.gov While 6-bromo-8-chloro-1,4-dihydroquinolin-4-one lacks the typical C3-carboxylic acid of classic fluoroquinolones, the 4-oxo group is a critical feature for this interaction, suggesting a potential, albeit modified, mechanism of action against DNA gyrase. nih.gov

Kinase Inhibition: The 4-quinolone scaffold has also been identified in numerous protein kinase inhibitors. researchgate.net Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov Quinolone derivatives have been developed as potent and selective inhibitors of kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and receptor tyrosine kinases like EGFR and VEGFR. researchgate.netnih.gov The inhibitory action typically involves the quinolone nucleus binding to the ATP-binding pocket of the kinase, competing with the endogenous ATP. The specific substitutions on the quinoline (B57606) ring are crucial for achieving potency and selectivity. researchgate.net For this compound, the halogen substituents would modulate the binding affinity within the ATP pocket, potentially forming specific halogen bonds with the protein backbone (see section 7.5).

| Enzyme Target | General Mechanism of Inhibition | Key Structural Feature | Example from Related Compounds |

|---|---|---|---|

| Bacterial DNA Gyrase | Stabilization of the DNA-gyrase cleavage complex, preventing DNA resealing. nih.gov | 4-oxo group and planar bicyclic ring system. researchgate.net | Derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid show activity. nih.gov |

| Protein Kinases (e.g., GSK-3β, EGFR) | Competitive inhibition at the ATP-binding site. researchgate.net | Planar heterocyclic scaffold. acs.org | 5,7-diamino-6-fluoro-4-quinolone-3-carboxylic acid derivatives are potent GSK-3β inhibitors. nih.gov |

| Topoisomerase II | Inhibition leads to cytotoxicity and antitumour activity. nih.gov | Pyrazolo[4,3-c]-quinolone nucleus. nih.gov | Pyrazolo[4,3-c]quinolin-3-ones have been identified as inhibitors. nih.gov |

Studies on Receptor Binding Affinities (e.g., CB2 receptors)

Beyond enzyme inhibition, the 4-oxo-1,4-dihydroquinoline framework is a versatile scaffold for targeting G protein-coupled receptors (GPCRs). Notably, derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govnih.gov

The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive therapeutic target for inflammatory and neuropathic pain conditions without the psychoactive effects associated with CB1 receptor activation. nih.gov Studies on a series of these quinolone derivatives revealed that affinity and selectivity for the CB2 receptor are highly dependent on the substituents at the N1 and C3 positions. nih.govresearchgate.net However, the core quinolone structure and its substituents at positions like C6, C7, and C8 also play a significant role in modulating receptor affinity. nih.gov A study involving 6-, 7-, or 8-chloro-4-oxo-1,4-dihydroquinolines demonstrated that halogen substitution on this part of the scaffold directly impacts CB2 receptor affinity and functionality. nih.gov A quantum-chemical analysis of this class of compounds suggests that the interaction with the CB2 receptor is primarily charge-controlled, highlighting the importance of the electronic properties of the molecule. researchgate.net Therefore, the electron-withdrawing bromine and chlorine atoms on the this compound molecule would be expected to significantly influence its electronic distribution and, consequently, its potential binding affinity for receptors like CB2.

Nucleic Acid Interaction Studies (e.g., DNA Binding, Intercalation)

The interaction of 4-quinolone derivatives with nucleic acids is most prominently understood through their mechanism of action on DNA gyrase and topoisomerase IV. asm.org Rather than binding directly to DNA in the manner of classic intercalators, these compounds trap the enzyme on the DNA strand. nih.gov Fluoroquinolones interact with both the DNA and the gyrase enzyme, stabilizing a ternary complex that ultimately leads to double-strand DNA breaks. nih.govasm.org

Protein-Ligand Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a protein target. Such in silico studies have been instrumental in understanding the interactions of quinolone derivatives with their target enzymes. researchgate.net

For DNA gyrase, docking studies consistently show that the 4-quinolone scaffold fits into a binding pocket at the interface of the GyrA subunit and the cleaved DNA. researchgate.net Key predicted interactions often include:

Hydrogen Bonding: The 4-oxo group is a crucial hydrogen bond acceptor, interacting with key amino acid residues in the binding site.

Metal Ion Coordination: As mentioned, the 4-oxo and a nearby carboxylate (if present) coordinate with a magnesium ion, which in turn bridges to conserved residues like Serine and Aspartate. nih.gov

Hydrophobic/Stacking Interactions: The aromatic rings of the quinolone engage in π-π stacking with DNA base pairs and hydrophobic interactions with nonpolar residues. researchgate.net

In the context of kinase inhibition, docking models place the quinolone core within the hydrophobic ATP-binding pocket, mimicking the adenine (B156593) ring of ATP. The substituents on the ring system then project into adjacent pockets, where they can form additional interactions that determine potency and selectivity. nih.gov For this compound, the bromine and chlorine atoms could form specific halogen bonds with backbone carbonyls or other Lewis bases in the protein, enhancing binding affinity (see section 7.5). nih.gov

| Interaction Type | Molecular Feature of Ligand | Potential Interacting Partner in Protein | Significance |

|---|---|---|---|

| Hydrogen Bonding | 4-Oxo group, N1-H group | Backbone or side-chain H-bond donors/acceptors (e.g., Ser, Asp, Lys) | Critical for anchoring the ligand in the binding site. |

| Halogen Bonding | C6-Bromo, C8-Chloro | Backbone carbonyl oxygen, Ser/Thr hydroxyl, Asp/Glu carboxylate. acs.org | Provides directionality and enhances binding affinity and selectivity. acs.org |

| π-π Stacking | Quinolinone aromatic rings | Aromatic residues (e.g., Phe, Tyr, His) or DNA bases. | Contributes to binding energy and proper orientation. |

| Hydrophobic Interactions | Entire scaffold | Aliphatic residues (e.g., Val, Leu, Ile, Ala) | Stabilizes the ligand within nonpolar pockets. |

Influence of Halogen Substituents on Molecular Recognition and Activity

The presence and position of halogen atoms are critical modulators of a drug molecule's activity. In this compound, the bromine and chlorine substituents exert profound effects through several mechanisms.

Halogen Bonding: Contrary to their classical perception as simple hydrophobic and electron-withdrawing groups, chlorine, bromine, and iodine can act as electrophilic halogen bond (XB) donors. acs.org This non-covalent interaction occurs between a region of positive electrostatic potential on the halogen (the σ-hole) and a Lewis base (e.g., a backbone carbonyl oxygen, a serine hydroxyl, or a histidine nitrogen) in a protein binding site. acs.orgacs.org The strength of this interaction increases with the polarizability of the halogen, following the trend Cl < Br < I. nih.gov The C6-Br and C8-Cl of the title compound are thus capable of forming directional halogen bonds that can significantly enhance binding affinity and selectivity for a target protein. acs.orgsemanticscholar.org

| Property | Chlorine (Cl) | Bromine (Br) | Influence on Molecular Recognition |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.75 | 1.85 | Affects steric fit within a binding pocket. |

| Electronegativity (Pauling) | 3.16 | 2.96 | Influences inductive electronic effects. |

| Polarizability (ų) | 2.18 | 3.05 | Key determinant of halogen bond strength (Br > Cl). nih.gov |

| Hydrophobicity (Hansch π) | +0.71 | +0.86 | Increases lipophilicity, affecting membrane permeability and hydrophobic interactions. |

Derivative Synthesis and Structure Activity Relationship Sar Exploration

Design Principles for Modifying the 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one Scaffold

The design of new analogues based on the this compound scaffold is guided by established principles of medicinal chemistry and SAR of the broader quinolinone class. The primary objective is to systematically probe different regions of the molecule to enhance interactions with biological targets. The core scaffold has several key positions amenable to modification: the N1-position, the C2-C3 double bond, and the C3-position.

Key design strategies include:

N1-Substitution: The secondary amine at the N1 position is a prime site for modification. Introducing alkyl or aryl groups can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity. Adding functional groups to these substituents, such as hydroxyls or amines, can introduce new hydrogen bond donor/acceptor sites.

C2/C3-Position Modification: The C2 and C3 positions on the pyridinone ring are critical for activity in many quinolone classes. Introducing small alkyl or aryl groups at C2 can explore specific hydrophobic pockets in a target's binding site. The C3 position is often substituted with a carboxylic acid group in antibacterial quinolones, a modification known to be crucial for DNA gyrase inhibition.

Bioisosteric Replacement: The existing bromo and chloro groups could be replaced with other functional groups to fine-tune electronic properties and target interactions. For example, replacing bromine with a cyano or trifluoromethyl group could significantly alter the molecule's electronic profile and potential for specific interactions.

The literature on related quinoline (B57606) and quinazolinone derivatives indicates that the nature and position of substituents dramatically influence biological activity. For instance, in some series, aliphatic chains at certain positions are better tolerated than aromatic ones, while the presence of specific halogen patterns can enhance potency. nih.govresearchgate.net Therefore, a rational design approach involves creating a library of compounds with systematic variations at these key positions to build a comprehensive SAR model.

Synthesis of Substituted Analogues for SAR Studies

The synthesis of analogues of this compound for SAR studies typically begins with a suitably substituted aniline (B41778). A plausible route is the Gould-Jacobs reaction, a well-established method for constructing the quinolin-4-one core.

The general synthetic approach would involve:

Starting Material: The synthesis would commence with 4-bromo-2-chloroaniline.

Condensation: This aniline would be reacted with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), to form an intermediate.

Thermal Cyclization: The intermediate is heated at high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce cyclization, yielding an ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate.

Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating would yield the parent scaffold, this compound.

To generate a library of analogues, this general pathway can be modified. For example, substituting the N1 position can be achieved by reacting the final quinolinone with various alkyl or benzyl (B1604629) halides in the presence of a base. researchgate.net Analogues with different substituents at the C2 and C3 positions can be synthesized by using different cyclization precursors in step 2. Domino reactions and palladium-catalyzed cross-coupling reactions are also powerful tools for creating diverse libraries of substituted quinolinones. researchgate.netnih.gov

Below is a table outlining potential substitutions for SAR studies.

| Position of Substitution | R Group Example | Rationale for Modification |

| N1 | -CH₃, -C₂H₅ | Investigate effect of small alkyl groups on lipophilicity. |

| N1 | -CH₂C₆H₅ (Benzyl) | Introduce a bulky, hydrophobic group. |

| N1 | -(CH₂)₂OH | Add a hydrogen bond donor to improve solubility/interactions. |

| C2 | -CH₃ | Explore steric tolerance at the C2 position. |

| C3 | -COOH | Mimic the structure of antibacterial fluoroquinolones. |

| C3 | -CN | Introduce a strong electron-withdrawing group and H-bond acceptor. |

Influence of Substituent Patterns on Chemical Reactivity

The chemical reactivity of the this compound scaffold is significantly influenced by the electronic properties of its substituents. The bromine at C6 and chlorine at C8 are both moderately deactivating, electron-withdrawing groups due to their inductive effect, which outweighs their resonance-donating effect.

This substitution pattern has several consequences for reactivity:

Benzene (B151609) Ring: The benzene portion of the quinolinone is deactivated towards electrophilic aromatic substitution. The directing effects of the halogens, the fused ring, and the amino group would need to be considered for any potential substitution reactions.

Pyridinone Ring: The electron density of the pyridinone ring is also affected. The C4-carbonyl group's reactivity can be modulated by substituents on the N1 atom.

N-H Acidity: The electron-withdrawing halogens increase the acidity of the N-H proton at the N1 position, making it easier to deprotonate. This facilitates N-alkylation or N-arylation reactions. mdpi.com

Nucleophilic Substitution: The chlorine atom at C4 in related 4-chloroquinolines is known to be susceptible to nucleophilic substitution. mdpi.comresearchgate.net While the target compound is a quinolin-4-one, its tautomeric equilibrium means that reactions at the C4 position with strong nucleophiles might be possible after converting the hydroxyl group to a better leaving group.

The table below summarizes the expected influence of different substituent types on the scaffold's reactivity.

| Substituent Type at N1 | Example | Expected Effect on Reactivity |

| Electron-Donating Group | -CH₃ | Increases electron density in the ring system, potentially increasing susceptibility to electrophiles. |

| Electron-Withdrawing Group | -COCH₃ | Decreases electron density, further deactivating the ring towards electrophiles but potentially activating it for nucleophilic attack. |

Impact of Structural Modifications on Molecular Interaction Profiles

Structural modifications to the this compound scaffold directly alter its potential for molecular interactions with biological targets like enzymes or receptors. The specific nature, size, and electronic character of the introduced substituents dictate the types of non-covalent bonds the molecule can form.

Key interaction points on the parent scaffold include:

Hydrogen Bonding: The N1-H group acts as a hydrogen bond donor, while the C4-carbonyl oxygen is a strong hydrogen bond acceptor. These are critical for anchoring the molecule in many binding sites.

Halogen Bonding: The bromine at C6 and chlorine at C8 can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in a protein's active site. nih.gov

π-π Stacking: The aromatic quinolinone ring system can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Modifications to the scaffold will alter this profile:

N1-Substitution: Alkylating the N1 position removes the hydrogen bond donor capability of the N1-H group, which could be detrimental or beneficial depending on the target's topology. Adding a group with its own hydrogen-bonding features, like an alcohol, can compensate for this loss and create new interaction points.

C2/C3-Substitution: Adding substituents here can probe hydrophobic pockets or introduce new electrostatic interactions. A C3-carboxylic acid, for instance, introduces a potent hydrogen bond donor and acceptor and a negative charge at physiological pH, capable of forming strong salt bridges.

Aryl Substituents: Introducing aryl rings at N1 or C2 can enhance π-π stacking interactions and significantly increase the van der Waals contact surface area with the target.

Molecular docking and dynamics simulations are often employed to predict how these modifications will affect the binding mode and affinity of the derivatives. nih.gov These computational studies help rationalize observed SAR data and guide the design of next-generation compounds with improved interaction profiles.

| Modification Type | Example | Impact on Molecular Interactions |

| N1-Alkylation | N1-CH₃ | Removes N-H hydrogen bond donor; increases hydrophobicity. |

| N1-Benzylation | N1-CH₂Ph | Adds potential for π-π stacking; significantly increases steric bulk. |

| C3-Carboxylation | C3-COOH | Adds strong H-bond donor/acceptor and a negative charge; can form salt bridges. |

| Aromatic Substitution | C2-Phenyl | Introduces a large, hydrophobic group capable of π-π stacking. |

Applications in Advanced Chemical and Biological Research Non Therapeutic

Building Block for Complex Heterocyclic Scaffolds

The 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one molecule is an exemplary building block for the synthesis of more complex, polyfunctional heterocyclic systems. The reactivity of its various sites allows for selective modifications, making it a versatile precursor in organic synthesis.

The presence of two different halogen atoms (bromine at C6 and chlorine at C8) offers opportunities for regioselective functionalization through cross-coupling reactions. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at these positions. The differential reactivity of C-Br and C-Cl bonds under specific catalytic conditions allows for a stepwise and controlled elaboration of the molecular framework. For instance, palladium-catalyzed reactions can be tuned to selectively react at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation.

Furthermore, the secondary amine (N-H) and the adjacent ketone (C=O) group within the dihydroquinolinone core provide additional handles for synthetic diversification. The nitrogen atom can be alkylated, acylated, or arylated to introduce a variety of substituents, thereby modulating the steric and electronic properties of the molecule. The carbonyl group can undergo reactions typical of ketones, such as condensation reactions, to build fused ring systems. The quinolone scaffold itself is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for creating libraries of novel, diverse molecules for screening purposes. evitachem.comresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Position | Potential Reactions | Resulting Structures |

|---|---|---|---|

| Bromine | C6 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings | Arylated, alkenylated, alkynylated, or aminated quinolinones |

| Chlorine | C8 | Nucleophilic aromatic substitution, cross-coupling | Functionalized quinolinones with diverse substituents |

| Secondary Amine | N1 | Alkylation, Acylation, Arylation | N-substituted quinolinones |

Probes for Biochemical Pathway Elucidation and Enzyme Interaction Studies

The 4-quinolone core is known to interact with various biological macromolecules. evitachem.com Derivatives of this scaffold can act as probes to investigate biochemical pathways and study enzyme-ligand interactions. This compound can serve as a parent compound for the development of such molecular probes.

The planar, aromatic nature of the quinolinone ring system allows it to intercalate into DNA or bind to the active sites of enzymes. The specific halogen substituents can influence binding affinity and selectivity through halogen bonding or by altering the electronic distribution of the ring system. For instance, related quinolone derivatives have been shown to inhibit enzymes like HIV-1 reverse transcriptase. evitachem.com

By attaching reporter groups (e.g., fluorophores, biotin) to the molecule, researchers can create probes for use in various assays. These modifications can be directed to the N-H position or by replacing one of the halogen atoms. Such probes can be used in fluorescence microscopy, pull-down assays, or other biochemical techniques to identify protein targets, map binding sites, or elucidate the mechanism of action of more complex molecules. The inherent physicochemical properties of the quinolinone scaffold, combined with the specific substitutions, make it a suitable candidate for designing inhibitors or modulators for enzymes involved in cellular signaling or replication. evitachem.com

Applications in Material Science and Novel Material Development

Heterocyclic compounds, particularly those with extended π-systems and heteroatoms, are of great interest in materials science for their potential electronic and photophysical properties. 8-hydroxyquinoline (B1678124) derivatives, for example, are well-known for their use as electron carriers in organic light-emitting diodes (OLEDs). nih.gov

This compound, with its quinolinone core, possesses properties that make it a candidate for investigation in the development of novel organic materials. evitachem.com The presence of nitrogen and oxygen atoms can influence charge transport properties, while the halogen atoms can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Through polymerization or incorporation into larger conjugated systems via its reactive halogen sites, this compound could be used to create new polymers or small molecules with specific optical or electronic characteristics. These materials could find applications in organic electronics, such as in the active layers of transistors, solar cells, or as components in chemical sensors where interaction with an analyte could modulate the material's properties.

Coordination Chemistry with Metal Ions

The this compound molecule possesses donor atoms—specifically the carbonyl oxygen and the heterocyclic nitrogen—that make it a potential ligand for coordinating with metal ions. The arrangement of the N-H group and the C4-keto group provides a potential bidentate chelation site for metal centers.

The formation of metal complexes can significantly alter the physicochemical properties of the quinolinone ligand, leading to new materials with interesting magnetic, electronic, or catalytic properties. The nature of the coordinated metal ion, its oxidation state, and the resulting geometry of the complex all play a role in determining its ultimate function.

Research into the coordination chemistry of such ligands can lead to the development of:

Homogeneous Catalysts: Where the metal-quinolinone complex catalyzes organic transformations.

Luminescent Materials: Certain metal complexes, particularly with lanthanide or d-block metals, can exhibit strong luminescence, making them useful for sensing or imaging applications.

Magnetic Materials: The interaction between metal centers bridged by quinolinone ligands could lead to materials with interesting magnetic properties.

Table 2: Potential Coordination Properties of this compound

| Property | Description |

|---|---|

| Donor Atoms | Carbonyl Oxygen (O at C4), Heterocyclic Nitrogen (N at C1) |

| Potential Chelation | Bidentate (N, O) coordination to a metal center |

| Influencing Factors | Metal ion identity, oxidation state, solvent, counter-ions |

Methodological Development in Analytical Chemistry

In analytical chemistry, well-characterized compounds serve as crucial reference standards for the development and validation of new analytical methods. This compound, once fully characterized by techniques such as NMR, mass spectrometry, and X-ray crystallography, can be used as a standard for qualitative and quantitative analysis.

It can be employed in the development of chromatographic methods (e.g., HPLC, GC) for the separation and detection of related quinolinone derivatives in complex matrices. Its distinct mass fragmentation pattern and spectroscopic signature would allow for its unambiguous identification.

Furthermore, its ability to coordinate with metal ions could be exploited for the development of new analytical reagents. For example, its complexation with a specific metal ion might result in a significant color change or fluorescent response, forming the basis of a new spectrophotometric or fluorometric method for detecting that metal ion. While specific applications in this area are not yet widely reported, its defined chemical structure provides a solid foundation for its use in advancing analytical methodologies.

Q & A

Basic: What are the optimal synthetic routes for 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one, and how can purity be ensured?

Methodological Answer: